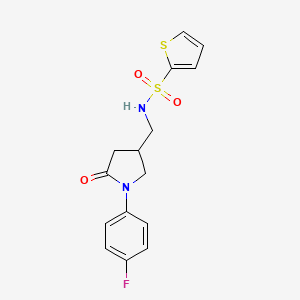

N-((1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)thiophene-2-sulfonamide

Description

Properties

IUPAC Name |

N-[[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]methyl]thiophene-2-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15FN2O3S2/c16-12-3-5-13(6-4-12)18-10-11(8-14(18)19)9-17-23(20,21)15-2-1-7-22-15/h1-7,11,17H,8-10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAMLJZBIWWZFCL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN(C1=O)C2=CC=C(C=C2)F)CNS(=O)(=O)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15FN2O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)thiophene-2-sulfonamide typically involves multiple steps:

Formation of the Pyrrolidinone Moiety: The initial step involves the synthesis of the pyrrolidinone ring. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic substitution reaction, where a fluorobenzene derivative reacts with the pyrrolidinone intermediate.

Attachment of the Thiophene Ring: The thiophene ring is then attached through a sulfonamide linkage, which can be formed by reacting the intermediate with thiophene-2-sulfonyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-((1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)thiophene-2-sulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, which may reduce the sulfonamide group to an amine.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorophenyl group.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of amines.

Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

N-((1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)thiophene-2-sulfonamide has several scientific research applications:

Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an antimicrobial or anticancer agent.

Material Science: The thiophene moiety can be utilized in the development of organic semiconductors and light-emitting diodes.

Biological Studies: The compound can be used to study enzyme inhibition and protein binding due to its sulfonamide group.

Mechanism of Action

The mechanism of action of N-((1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)thiophene-2-sulfonamide involves its interaction with biological targets such as enzymes and receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity by binding to the active site. Additionally, the fluorophenyl group can enhance binding affinity through hydrophobic interactions and hydrogen bonding.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Features

The target compound shares functional groups with several analogs documented in patents and synthetic studies. A comparative analysis is provided below:

Functional Group Analysis

- Sulfonamide vs. Carboxamide: The target compound’s thiophene sulfonamide group differs from the methanesulfonamide in and carboxamide derivatives in .

- Fluorinated Aryl Groups : The 4-fluorophenyl group in the target compound is structurally simpler than the 3,5-bis(trifluoromethyl)phenyl substituent in , which may reduce steric hindrance but also decrease lipophilicity.

- Heterocyclic Cores: The pyrrolidinone core in the target compound contrasts with pyrimidine (), oxazolidinone (), and furopyridine () scaffolds.

Key Research Findings and Limitations

- Limitations: No pharmacological or toxicity data are available for the target compound.

Biological Activity

N-((1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)thiophene-2-sulfonamide is a complex organic compound that has attracted interest due to its potential pharmacological applications. This article explores the biological activity of this compound, including its mechanisms of action, biochemical pathways, and relevant case studies.

Chemical Structure and Properties

The molecular formula of N-((1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)thiophene-2-sulfonamide is C19H19F2N3O2, with a molecular weight of 359.377 g/mol. The compound features a thiophene ring and a sulfonamide group, which are known for their biological activities.

The primary mechanism of action for sulfonamides, including this compound, involves the inhibition of dihydropteroate synthase, an enzyme crucial for folic acid synthesis in bacteria. By disrupting the synthesis of dihydrofolic acid, N-((1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)thiophene-2-sulfonamide can exert antibacterial effects. This mechanism is vital for its potential use in treating bacterial infections.

Antibacterial Activity

Research indicates that compounds with similar structures exhibit significant antibacterial properties. For instance, sulfonamides have historically been used to treat bacterial infections due to their ability to inhibit bacterial growth by targeting folic acid synthesis pathways .

| Compound | Target Bacteria | IC50 (µM) |

|---|---|---|

| N-(4-Fluorophenyl)-5-Oxopyrrolidin | E. coli | 1 x 10^-7 |

| N-(4-Fluorophenyl)-5-Oxopyrrolidin | S. faecium | 9 x 10^-8 |

Anticancer Activity

In vitro studies suggest that similar compounds may have anticancer properties. For example, compounds containing the pyrrolidine structure have shown promise in inducing apoptosis in cancer cell lines . The compound's ability to interact with specific molecular targets may lead to the modulation of pathways involved in cell proliferation and survival.

Case Studies

- Anticancer Efficacy : A study demonstrated that a related compound accelerated apoptosis in MCF cell lines when administered at specific dosages, indicating potential for further development as an anticancer agent .

- Antibacterial Screening : Another investigation into sulfonamide derivatives revealed moderate to strong activity against Salmonella typhi and Bacillus subtilis, highlighting the relevance of this class of compounds in treating infections caused by these pathogens .

Pharmacokinetics

Sulfonamides are generally well absorbed in the gastrointestinal tract and widely distributed throughout body tissues. They undergo hepatic metabolism and are primarily excreted via urine, which is crucial for their therapeutic efficacy.

Q & A

Q. What synthetic routes are recommended for N-((1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)thiophene-2-sulfonamide, and how can purity be ensured?

The synthesis involves a multi-step approach:

- Core formation : Condensation of 4-fluorophenylamine derivatives with carbonyl precursors under acidic conditions.

- Sulfonamide coupling : React the pyrrolidinone intermediate with thiophene-2-sulfonyl chloride in anhydrous dichloromethane with triethylamine as a base.

- Purification : Use silica gel column chromatography (gradient elution: 30–50% ethyl acetate/hexane) followed by recrystallization (ethanol/water, 3:1 v/v). Monitor reaction progress via TLC (Rf ~0.3 in 1:1 EtOAc/hexane) and confirm intermediate purity via sharp melting points (e.g., 148–150°C). Aqueous workup (3× DCM/brine partitioning) removes unreacted sulfonyl chloride .

Q. What spectroscopic and analytical methods are critical for structural confirmation?

- ¹H/¹³C NMR : In DMSO-d₆, prioritize signals at δ 8.21 ppm (sulfonamide NH), δ 4.35–4.10 ppm (pyrrolidinone CH₂), and δ 7.85–7.45 ppm (thiophene protons).

- FT-IR : Key stretches include 1675 cm⁻¹ (C=O), 1340/1150 cm⁻¹ (S=O symmetric/asymmetric).

- HRMS-ESI : Validate molecular ion [M+H]⁺ at m/z 381.0432 (Δ <2 ppm).

- DSC : A single endothermic peak confirms crystalline purity. Cross-validate with 2D NMR (HSQC/HMBC) to confirm connectivity between the pyrrolidinone and sulfonamide moieties .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in this compound?

- Data collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K. Ensure completeness >99% in the θ range 2–25°.

- Refinement : Employ SHELXL with R₁ <0.05 and wR₂ <0.12. Address disorder using PART/SUMP instructions and apply anisotropic displacement parameters for non-H atoms. Validate hydrogen bonding (e.g., N–H···O interactions) using Mercury 4.3 .

- Validation : Cross-check bond lengths (e.g., C–S bond 1.76 ±0.02 Å) against similar sulfonamide structures .

Q. How should researchers address discrepancies between experimental and computational docking results for protein interactions?

- Refinement checks : Confirm crystallographic data quality (Rfree <0.15) and solvent model accuracy.

- Docking parameters : Optimize force fields for sulfonamide-protein interactions using quantum mechanical calculations (B3LYP/6-311+G(d,p)).

- Dynamic analysis : Perform molecular dynamics (AMBER22, 100 ns) to assess conformational flexibility missed in static structures. Compare RMSD values (<2 Å) for ligand-protein complexes .

Q. What strategies optimize SAR studies for enzyme inhibition?

- Core modifications :

- Replace sulfonamide with carboxamide (improves solubility).

- Introduce methyl/cyclohexyl groups at pyrrolidinone-3 to probe steric effects.

- Assays :

- Primary screening: Measure inhibition at 10 μM (kinase assays with ATP-competitive controls).

- SPR analysis: Determine Kd values (nM range) for high-potential analogs.

- Fluorescence polarization: Quantify IC₅₀ in dose-response curves .

Q. How can conflicting mass spectrometry data for metabolites be resolved?

- Calibration : Use sodium trifluoroacetate clusters for exact mass calibration (Δ <1 ppm).

- Adduct analysis : Compare ESI⁺/ESI⁻ modes to identify [M+Na]⁺ or [M-H]⁻ adducts.

- Fragmentation patterns : Match MS/MS spectra (e.g., m/z 352.0668 for hydroxylated metabolites) against predicted pathways (MassFrontier 7.0).

- Isotope labeling : Incorporate ¹³C at the pyrrolidinone carbonyl to track demethylation (−14.0157 Da) or hydroxylation (+15.9949 Da) .

Data Contradiction Analysis

Q. How to reconcile conflicting solubility data across studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.